molecular formula C6H12N2O4SSe B14617964 S-[(2-Amino-2-carboxyethyl)selanyl]-L-cysteine CAS No. 58394-59-5

S-[(2-Amino-2-carboxyethyl)selanyl]-L-cysteine

Katalognummer: B14617964
CAS-Nummer: 58394-59-5
Molekulargewicht: 287.21 g/mol
InChI-Schlüssel: NLGQOUBQSFVWIR-WUCPZUCCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-[(2-Amino-2-carboxyethyl)selanyl]-L-cysteine: is a selenoamino acid, which is a derivative of cysteine where a selenium atom replaces the sulfur atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of S-[(2-Amino-2-carboxyethyl)selanyl]-L-cysteine typically involves the reaction of homoselenocysteine with serine residues, forming a selenide bond . The reaction conditions often require a controlled environment to ensure the correct formation of the selenide bond.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve large-scale synthesis techniques similar to those used in laboratory settings. These methods would need to ensure high purity and yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: S-[(2-Amino-2-carboxyethyl)selanyl]-L-cysteine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions may involve reducing agents such as sodium borohydride.

    Substitution: Substitution reactions can occur under specific conditions where the selenide group is replaced by other functional groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of diselenides, while reduction could yield selenol derivatives.

Wissenschaftliche Forschungsanwendungen

S-[(2-Amino-2-carboxyethyl)selanyl]-L-cysteine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other selenoamino acids and selenium-containing compounds.

    Biology: This compound is studied for its role in biological systems, particularly in the context of selenium metabolism and its incorporation into proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its antioxidant properties and its role in preventing oxidative stress-related diseases.

    Industry: It may have applications in the development of selenium-enriched supplements and functional foods.

Wirkmechanismus

The mechanism of action of S-[(2-Amino-2-carboxyethyl)selanyl]-L-cysteine involves its incorporation into proteins, where it can replace cysteine residues. This substitution can alter the protein’s function and stability. The selenium atom in the compound can participate in redox reactions, contributing to its antioxidant properties .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in unique biochemical pathways and reactions. Its ability to replace cysteine in proteins and its antioxidant properties make it a valuable compound for research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

58394-59-5

Molekularformel

C6H12N2O4SSe

Molekulargewicht

287.21 g/mol

IUPAC-Name

(2R)-2-amino-3-(2-amino-2-carboxyethyl)selanylsulfanylpropanoic acid

InChI

InChI=1S/C6H12N2O4SSe/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4?/m0/s1

InChI-Schlüssel

NLGQOUBQSFVWIR-WUCPZUCCSA-N

Isomerische SMILES

C([C@@H](C(=O)O)N)S[Se]CC(C(=O)O)N

Kanonische SMILES

C(C(C(=O)O)N)S[Se]CC(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.